Evidence Dimension 1: Primary Target Affinity and Selectivity Profile
Hydroxy-PP demonstrates a distinct target profile from its analog PP242. Hydroxy-PP is a potent inhibitor of carbonyl reductase 1 (CBR1) and the Src-family kinase Fyn [1]. PP242, in contrast, is a potent and selective mTOR kinase inhibitor with minimal activity against other kinases at concentrations below 1 μM . This fundamental difference defines their non-overlapping research applications.
| Evidence Dimension | In vitro potency (IC50) against primary targets |
|---|---|
| Target Compound Data | CBR1: IC50 = 0.78 μM (759-788 nM range); Fyn: IC50 = 5 nM |
| Comparator Or Baseline | PP242 (Torkinib): mTOR IC50 = 8 nM; PI3Kγ (p110γ) IC50 = 0.102 μM; PI3Kα IC50 = 1.96 μM; CBR1: no significant activity |
| Quantified Difference | Hydroxy-PP is inactive against mTOR; PP242 is inactive against CBR1. The primary targets are orthogonal. |
| Conditions | Biochemical enzyme inhibition assays using purified proteins. |
Why This Matters
This is the most critical procurement criterion: selection depends entirely on whether the experimental goal is to inhibit mTOR signaling (PP242) or CBR1/Fyn activity (Hydroxy-PP).
- [1] BindingDB. BDBM50308752 (3-(1-tert-butyl-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol::CHEMBL590508) Activity Data. View Source
